tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 1251001-95-2) is a spirocyclic compound featuring a fused indoline-pyrrolidine core with a tert-butyl carbamate group at the 1'-position. This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding selectivity to biological targets such as G protein-coupled receptors (GPCRs) and components of intracellular signaling pathways . The compound’s molecular weight is 274.36 g/mol, with a purity of 97% in commercially available preparations .
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-17-13-7-5-4-6-12(13)16/h4-7,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQANUVMMUBHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component condensation reaction, which includes isatins, amino acids, and 1,3-dipolarophiles . This reaction is often carried out in aqueous media using catalysts such as SBA-Pr-NHQ . The reaction conditions are generally mild, with short reaction times and high yields.
Industrial Production Methods
Industrial production of spirocyclic compounds like tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
The applications of tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate can be categorized into several key areas:
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications:
- Antitumor Activity: Research indicates that spirooxindoles, including this compound, can inhibit cell proliferation and induce apoptosis in cancer cells. The introduction of the tert-butyl group enhances lipophilicity, facilitating cellular uptake and increasing bioactivity .
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibacterial or antifungal agents.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules: It is used to synthesize more complex spirocyclic compounds through various organic reactions. This versatility allows chemists to create derivatives with tailored biological activities .
Drug Discovery
The compound is under investigation for its potential as a lead compound in drug discovery:
- Targeting Specific Biological Pathways: Its unique structure allows for interactions with specific biological targets, which may lead to the development of novel therapeutic agents .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of spirooxindoles and evaluated their cytotoxic effects on different cancer cell lines. This compound demonstrated significant inhibition of cell growth in vitro, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties of several spirocyclic compounds revealed that this compound exhibited promising activity against Gram-positive bacteria. The study highlighted the importance of the spiro structure in enhancing biological activity .
Mechanism of Action
The mechanism of action of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into three-dimensional binding sites on proteins, enhancing its affinity and specificity . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Analogues with Varying Spiro Connectivity
Indoline-2,3'-pyrrolidine vs. Indoline-3,3'-pyrrolidine
- tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate (CAS: 1255574-67-4):
This positional isomer shifts the spiro junction to the indoline’s 2-position, altering the spatial orientation of the pyrrolidine ring. While molecular weights are identical (274.36 g/mol), this structural difference impacts target engagement. For example, indoline-2,3'-pyrrolidine derivatives may exhibit reduced affinity for 5-HT6 receptors compared to the 3,3'-linked counterpart due to steric constraints .
Piperidine vs. Pyrrolidine Spiro Systems
- However, this modification reduces conformational rigidity, which may lower selectivity for compact targets like 5-HT6 receptors .
Functional Analogues with Substituent Variations
Substituents on the Indoline Core
- tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2089310-17-6):
The addition of a bromine atom at the indoline’s 6-position increases molecular weight to 367.24 g/mol and introduces steric and electronic effects. Brominated derivatives are often explored for enhanced binding in halogen-rich environments, such as kinase active sites . - tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2385357-69-5): An amino group at the 7-position improves solubility and enables hydrogen bonding with polar residues in targets like β-catenin, though this modification may reduce membrane permeability .
Substituents on the Pyrrolidine Ring
- However, bulky substituents may reduce synthetic yields (e.g., 55–85% in analogous compounds) .
Pharmacological Activity Comparisons
5-HT6 Receptor Affinity
- The parent compound and its 2-oxo derivatives (e.g., CAS: 2089310-17-6) exhibit submicromolar affinity (IC50: ~0.1–1 μM) for 5-HT6 receptors, critical for cognitive disorder therapeutics. In contrast, piperidine-based analogues show reduced affinity due to larger ring size .
- Key Finding : Introduction of a benzenesulfonyl group (e.g., compound 17 in ) improves receptor binding but may increase cytotoxicity .
Wnt/β-Catenin Pathway Inhibition
- The Novartis-synthesized derivative tert-Butyl (2S,2'S)-3-oxo-2'-(o-tolyl)spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate inhibits TCF/β-catenin transcription (IC50: 2.2 μM) with low cytotoxicity, highlighting the scaffold’s versatility in oncology .
Data Table: Key Analogues and Properties
Biological Activity
tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a unique compound that features a spiro structure combining indoline and pyrrolidine moieties. Its molecular formula is C₁₆H₂₂N₂O₂, with a molecular weight of 274.36 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Synthesis
The compound's structure allows for various interactions with biological targets, which can be pivotal in its pharmacological effects. The synthesis of this compound typically involves multi-step organic reactions that capitalize on its unique spiro configuration to enhance biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising avenues:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar indoline structures have shown significant antiproliferative activity against hematologic tumors and solid tumors, indicating that this compound could possess similar properties .
- Enzyme Inhibition : The structural characteristics of this compound suggest potential interactions with specific enzymes or receptors. Molecular docking studies have indicated favorable binding affinities with targets involved in cancer progression and other diseases .
Research Findings and Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Antiproliferative Studies : A study evaluated derivatives of similar compounds against various cancer cell lines, demonstrating IC50 values that indicate effective cytotoxicity. For example, certain derivatives showed IC50 values below 1 µM against leukemia cell lines .
- Mechanistic Insights : Research has suggested that the mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival. This is supported by studies showing that similar compounds can inhibit tubulin polymerization, a critical process in cancer cell division .
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that variations in substituents on the indole or pyrrolidine rings significantly affect their biological activity. This highlights the importance of structural optimization in drug design .
Data Table: Biological Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEL (Acute Erythroid Leukemia) | < 1 | Cytotoxicity through apoptosis induction |
| Similar Indoline Derivative A | K-562 (Chronic Myeloid Leukemia) | 0.59 | Tubulin polymerization inhibition |
| Similar Indoline Derivative B | HL-60 (Promyelocytic Leukemia) | 0.85 | Inhibition of key signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
